3-(4-chlorobenzenesulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide

Description

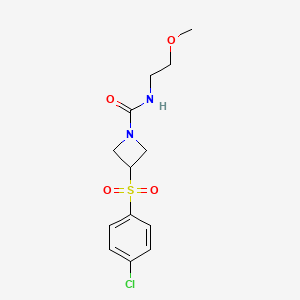

3-(4-Chlorobenzenesulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide is a synthetic small molecule characterized by a four-membered azetidine ring substituted with a 4-chlorobenzenesulfonyl group at the 3-position and a carboxamide moiety linked to a 2-methoxyethyl chain at the 1-position. The 2-methoxyethyl side chain may improve solubility and pharmacokinetic properties by introducing hydrogen-bonding capabilities .

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-(2-methoxyethyl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O4S/c1-20-7-6-15-13(17)16-8-12(9-16)21(18,19)11-4-2-10(14)3-5-11/h2-5,12H,6-9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPKZOXBUFTLRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Chlorobenzenesulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with sulfonyl chlorides and amines. The general synthetic pathway can be outlined as follows:

- Formation of Azetidine : Azetidine is synthesized through cyclization reactions involving appropriate precursors.

- Sulfonylation : The azetidine is treated with 4-chlorobenzenesulfonyl chloride to introduce the sulfonyl group.

- Amidation : The resulting sulfonamide is then reacted with 2-methoxyethylamine to yield the final product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that azetidinones demonstrate potent activity against various pathogens, including:

- Bacillus anthracis

- Staphylococcus aureus

- Candida albicans

These activities are often attributed to the structural features of the azetidine ring and the presence of electron-withdrawing groups, which enhance interaction with microbial targets .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. For example, related azetidine derivatives have shown:

- Inhibition of tumor cell proliferation : Compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects.

- Mechanism of action : The mechanism often involves induction of apoptosis in cancer cells, possibly through modulation of signaling pathways associated with cell survival and proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural modifications:

- Substituents on the aromatic ring : The presence and position of electron-withdrawing or electron-donating groups significantly affect antimicrobial potency.

- Modification of the azetidine core : Variations in substituents on the azetidine nitrogen can enhance or reduce biological activity.

A summary table illustrating these SAR trends is presented below:

| Compound Variation | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4-Chloro substitution | High | Moderate |

| Methoxyethyl group | Moderate | High |

| Additional halogen substitutions | Variable | Variable |

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

- Study on Antimicrobial Efficacy : A study screened various azetidinones against clinical isolates, revealing that certain derivatives exhibited MIC values as low as 0.5 µg/mL against resistant strains .

- Anticancer Research : In vitro studies demonstrated that specific analogs induced apoptosis in breast cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

- Toxicological Assessment : Safety profiles were evaluated in animal models, showing acceptable toxicity levels at therapeutic doses, which supports further development for clinical applications .

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research indicates that compounds similar to 3-(4-chlorobenzenesulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide exhibit antiviral properties. Specifically, derivatives of azetidine are being studied for their efficacy against hepatitis C virus (HCV) by acting as NS5B polymerase inhibitors. This class of compounds shows promise in inhibiting viral replication, which is crucial for developing effective treatments against HCV infections .

Inhibition of Enzymatic Activity

The compound has been identified as a potential inhibitor of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, which play significant roles in cellular metabolism and energy production. The inhibition of such enzymes can lead to therapeutic effects in conditions like cancer and metabolic disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. The presence of the chlorobenzenesulfonyl group enhances the compound's ability to interact with biological targets, while modifications to the azetidine ring can influence its potency and selectivity.

| Structural Feature | Impact on Activity |

|---|---|

| Chlorobenzenesulfonyl Group | Increases binding affinity |

| Methoxyethyl Substituent | Modulates solubility and bioavailability |

| Azetidine Ring | Affects overall stability and reactivity |

Case Studies

Case Study 1: Antiviral Efficacy

In a study evaluating various azetidine derivatives, this compound demonstrated significant antiviral activity against HCV, with IC50 values indicating effective inhibition at low concentrations. The mechanism was attributed to the compound's ability to bind to the viral polymerase, preventing its function .

Case Study 2: Enzyme Inhibition

Another investigation focused on the compound's role as a NAMPT inhibitor. The study showed that this compound could effectively reduce NAD+ levels in cancer cells, leading to apoptosis. The results highlighted its potential as a therapeutic agent in cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the target compound with structurally related analogs, focusing on heterocyclic core modifications , substituent effects , and physicochemical properties .

Structural Analogs with Modified Heterocycles

- A-836,339 (N-[3-(2-Methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide): Replaces the azetidine ring with a thiazole heterocycle, introducing aromaticity and planar geometry. The tetramethylcyclopropane carboxamide substituent increases steric bulk compared to the 2-methoxyethyl group in the target compound.

- The azetidine-based target compound, with its smaller ring and lack of aromaticity, may exhibit distinct conformational dynamics and target selectivity .

Halogen-Substituted Analogs

- 3-(4-Fluorobenzenesulfonyl)-N-(2-methoxyethyl)azetidine-1-carboxamide: Differs only in the substitution of chlorine with fluorine at the benzenesulfonyl group.

Carboxamide Side Chain Variants

- 5F-AB-FUPPYCA (N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide): Features a pyrazole core and a branched carboxamide side chain with fluorinated alkyl groups. The extended fluoropentyl chain increases hydrophobicity, while the azetidine-based target compound’s 2-methoxyethyl group balances hydrophilicity and membrane permeability .

Comparative Physicochemical and Pharmacokinetic Data

Research Findings and Implications

- Azetidine vs. Thiazole/Pyrazole Cores :

The azetidine ring’s conformational strain may enhance binding to rigid enzyme pockets (e.g., kinases or GPCRs), whereas thiazole/pyrazole analogs likely favor flat binding sites via aromatic interactions . - Side Chain Optimization : The 2-methoxyethyl group in the target compound improves aqueous solubility compared to fluoropentyl or cyclopropane chains, critical for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.